molecular formula C9H9ClN4O B15055068 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B15055068
M. Wt: 224.65 g/mol
InChI Key: WUPLNGASNQGQDQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, featuring a triazole ring fused to a pyrazine ring, makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, followed by purification steps to isolate the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of palladium-catalyzed coupling reactions is also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one stands out due to its unique combination of a chloromethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor further distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

3-(chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C9H9ClN4O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5H2

InChI Key

WUPLNGASNQGQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN3C(=NN=C3C2=O)CCl

Origin of Product

United States

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